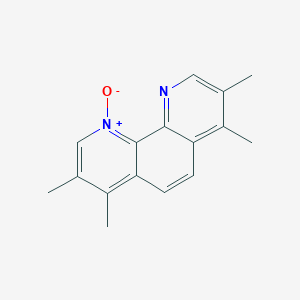
8,8-Diethoxyoct-1-EN-6-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Diethoxyoct-1-EN-6-yne is an organic compound with the molecular formula C12H20O2 It is characterized by the presence of an alkyne group at the sixth position and an ethoxy group at the eighth position of the octene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Diethoxyoct-1-EN-6-yne typically involves the reaction of oct-1-yne with diethyl ether in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Strong acids like sulfuric acid or hydrochloric acid.
Solvent: Diethyl ether as both the reactant and solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 8,8-Diethoxyoct-1-EN-6-yne can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
8,8-Diethoxyoct-1-EN-6-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8,8-Diethoxyoct-1-EN-6-yne involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the ethoxy groups can undergo hydrolysis or substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to diverse effects.
Vergleich Mit ähnlichen Verbindungen
8,8-Dimethoxyoct-1-EN-6-yne: Similar structure but with methoxy groups instead of ethoxy groups.
8,8-Diethoxyoct-1-EN-5-yne: Similar structure but with the alkyne group at the fifth position.
8,8-Diethoxyoct-1-EN-6-ol: Similar structure but with a hydroxyl group instead of an alkyne group.
Uniqueness: 8,8-Diethoxyoct-1-EN-6-yne is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Its combination of an alkyne and ethoxy groups makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
103527-84-0 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
8,8-diethoxyoct-1-en-6-yne |
InChI |
InChI=1S/C12H20O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h4,12H,1,5-9H2,2-3H3 |
InChI-Schlüssel |
DAZDGWCMBWNVMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C#CCCCC=C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


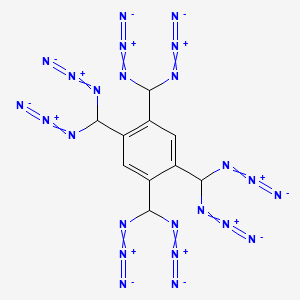
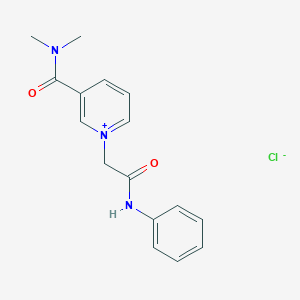
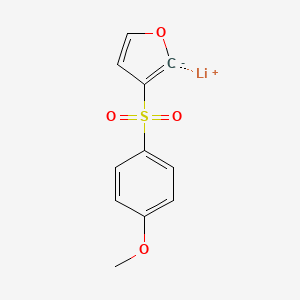
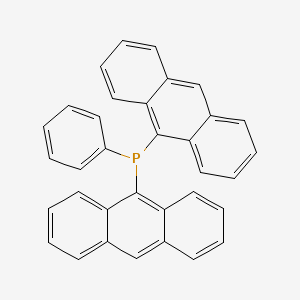
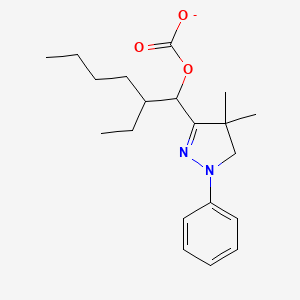
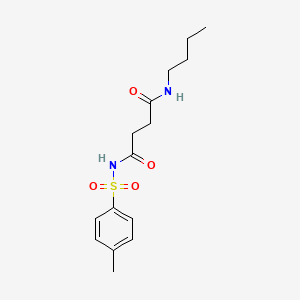
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
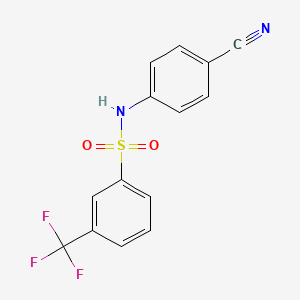
![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)
![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
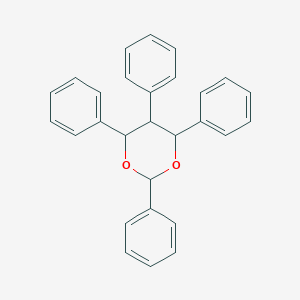
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)
![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)
